molecular formula C12H24N2 B3370818 4-(Dibutylamino)butyronitrile CAS No. 5417-24-3

4-(Dibutylamino)butyronitrile

Cat. No.: B3370818
CAS No.: 5417-24-3
M. Wt: 196.33 g/mol
InChI Key: VQPZLDJVFUXXGU-UHFFFAOYSA-N
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Description

4-(Dibutylamino)butyronitrile is an organic compound with the molecular formula C12H24N2. It is a nitrile derivative characterized by the presence of a butyronitrile group attached to a dibutylamino moiety. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dibutylamino)butyronitrile can be synthesized through the reaction of N-(3-chloropropyl)dibutylamine with potassium cyanide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The general reaction scheme is as follows:

[ \text{N-(3-chloropropyl)dibutylamine} + \text{KCN} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)butyronitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

4-(Dibutylamino)butyronitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)butyronitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the dibutylamino moiety may interact with hydrophobic pockets within proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dibutylamino)butanenitrile
  • Butyronitrile derivatives

Uniqueness

4-(Dibutylamino)butyronitrile is unique due to its specific combination of a dibutylamino group and a nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and polar characteristics, making it versatile for various applications .

Properties

IUPAC Name

4-(dibutylamino)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-3-5-10-14(11-6-4-2)12-8-7-9-13/h3-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPZLDJVFUXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202516
Record name 4-(Dibutylamino)butyronitrile
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Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-24-3
Record name 4-(Dibutylamino)butanenitrile
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Record name 4-(Dibutylamino)butyronitrile
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Record name 4-(Dibutylamino)butyronitrile
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Record name 4-(dibutylamino)butyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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